molecular formula C11H10N2O3S B3129768 2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol CAS No. 339108-06-4

2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol

Cat. No.: B3129768
CAS No.: 339108-06-4
M. Wt: 250.28 g/mol
InChI Key: HTGKADCKCDJTTA-UHFFFAOYSA-N
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Description

2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 2-position and a phenylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol typically involves the reaction of appropriate pyrimidine precursors with phenylsulfonyl chloride under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives with enhanced stability and reactivity.

    Reduction: Dihydropyrimidine derivatives with potential biological activity.

    Substitution: Various substituted pyrimidine derivatives with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyrimidinol: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    5-Phenylsulfonyl-4-pyrimidinol: Lacks the methyl group, which can affect its reactivity and binding interactions.

    2-Methyl-5-(phenylsulfonyl)-pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to distinct chemical behavior.

Uniqueness

2-Methyl-5-(phenylsulfonyl)-4-pyrimidinol is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various scientific and industrial fields.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-8-12-7-10(11(14)13-8)17(15,16)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGKADCKCDJTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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